molecular formula C137H207N41O39S3 B013108 生长抑素1-28 CAS No. 74315-46-1

生长抑素1-28

货号 B013108
CAS 编号: 74315-46-1
分子量: 3148.6 g/mol
InChI 键: GGYTXJNZMFRSLX-DFTNLTQTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Key Insights

  • Infants develop the skill of reaching by adapting their intrinsic movement dynamics to the task, with some dampening their movements while others energize them to achieve the goal .
  • A mathematical model suggests that infants learn to reach by adjusting their strategies based on previous experiences and their current level of motor control, with reaching being a series of submovements aimed at correcting errors .
  • Reaching control can be modeled by selecting target postures based on the effectiveness of stored postures and executing movements by reducing the distance in joint space, predicting various laws of motion and learning .
  • Training programs like REACH can enhance early childhood teachers' ability to support children's social and emotional development, leading to improved classroom interactions and children's prosocial behaviors .
  • Dynamic programming techniques can describe reach sets and solve reachability problems in systems, with reach sets being the level sets of the value function solutions to Hamilton-Jacobi-Bellman equations .
  • The REACH software tool integrates various knowledge types, including domain theories and design heuristics, to aid in the conceptual design of accounting information systems .
  • Automated program analysis tools like Reach can compute program inputs that cause evaluation of target expressions, offering performance benefits over exhaustive input generation methods .

科研应用

  1. 内分泌学和肿瘤学中的治疗用途:类似生长抑素的生长抑素激动剂,如生长抑素1-28,在治疗肢端肥大症方面被使用,并在糖尿病并发症、神经内分泌肿瘤治疗和抗肿瘤疗法中显示潜力 (Rai, Thrimawithana, Valéry, & Young, 2015)。此外,生长抑素-28可以治疗分泌ACTH的垂体瘤 (Ben-Shlomo et al., 2005)

  2. 内分泌系统调节:它在抑制生长激素分泌和调节胰腺中胰高血糖素和胰岛素合成中发挥作用 (Ampofo, Nalbach, Menger, & Laschke, 2020)

  3. 受体特异性和组织作用:由于其对中枢神经系统中S-14受体的亲和力较低,生长抑素-28具有明显的组织特异性 (Srikant & Patel, 1981)

  4. 各种肿瘤的生长抑制:长期使用生长抑素类似物可以抑制各种可移植肿瘤的生长,包括软骨肉瘤、胰腺、前列腺、乳腺和垂体癌 (Lamberts, Krenning, & Reubi, 1991)

  5. 胰岛素分泌和葡萄糖利用:生长抑素-28在抑制胰岛素分泌方面具有显著的效力,并通过局部机制增强肌肉对胰岛素刺激的葡萄糖摄取 (Møller et al., 1995)(Brown, Rivier, & Vale, 1981)

  6. 融合蛋白应用:类似生长抑素-28的融合蛋白,如(SS28)2-HSA,可以抑制血液中的生长激素分泌,并显示出延长半衰期的特性,表明在治疗应用中具有潜力 (Ding et al., 2014)

  7. 在人类疾病治疗中的作用:类似生长抑素的生长抑素类似物,如SS28,可能在治疗与各种器官系统功能亢进相关的疾病中发挥作用 (Hofland, Visser-Wisselaar, & Lamberts, 1995)

性质

IUPAC Name

(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-37-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C137H207N41O39S3/c1-69(154-113(194)82(37-19-22-47-138)159-115(196)85(40-25-50-149-136(145)146)160-118(199)87(44-45-106(188)189)163-116(197)86(41-26-51-150-137(147)148)164-130(211)101-43-27-52-177(101)133(214)72(4)156-114(195)88(46-54-218-7)158-110(191)71(3)155-129(210)100-42-28-53-178(100)134(215)95(61-104(144)186)171-126(207)96(65-180)172-124(205)93(59-102(142)184)165-111(192)70(2)153-112(193)80(141)64-179)109(190)152-63-105(187)157-98-67-219-220-68-99(135(216)217)174-127(208)97(66-181)173-132(213)108(74(6)183)176-125(206)91(57-77-33-15-10-16-34-77)170-131(212)107(73(5)182)175-119(200)84(39-21-24-49-140)161-122(203)92(58-78-62-151-81-36-18-17-35-79(78)81)168-121(202)90(56-76-31-13-9-14-32-76)166-120(201)89(55-75-29-11-8-12-30-75)167-123(204)94(60-103(143)185)169-117(198)83(162-128(98)209)38-20-23-48-139/h8-18,29-36,62,69-74,80,82-101,107-108,151,179-183H,19-28,37-61,63-68,138-141H2,1-7H3,(H2,142,184)(H2,143,185)(H2,144,186)(H,152,190)(H,153,193)(H,154,194)(H,155,210)(H,156,195)(H,157,187)(H,158,191)(H,159,196)(H,160,199)(H,161,203)(H,162,209)(H,163,197)(H,164,211)(H,165,192)(H,166,201)(H,167,204)(H,168,202)(H,169,198)(H,170,212)(H,171,207)(H,172,205)(H,173,213)(H,174,208)(H,175,200)(H,176,206)(H,188,189)(H,216,217)(H4,145,146,149)(H4,147,148,150)/t69-,70-,71-,72-,73+,74+,80-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,107-,108-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYTXJNZMFRSLX-DFTNLTQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)N)C(=O)O)CO)C(C)O)CC8=CC=CC=C8)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)N)C(=O)O)CO)[C@@H](C)O)CC8=CC=CC=C8)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C137H207N41O39S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3148.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Somatostatin 1-28

Citations

For This Compound
125
Citations
FGA Baldissera, MA Munoz-Perez, JJ Holst - Regulatory Peptides, 1983 - Elsevier
… clearly and reliably document the presence of a circulating peptide in human plasma with a gel permeation chromatography profile identical to the one of synthetic somatostatin 1–28. …
Number of citations: 43 www.sciencedirect.com
I Fuse, S Ito, A Takagi, A Shibata - Life sciences, 1985 - Elsevier
… somatostatin 1-28 may be the precursor of somatostatin 15-28. Study of the biological activity of somatostatin 1-28, however, revealed that somatostatin 1-28 … , somatostatin 1-28 was …
Number of citations: 7 www.sciencedirect.com
FGA Baldissera, JJ Holst, SL Jensen… - Biochimica et Biophysica …, 1985 - Elsevier
… laboratory [23] that the immunoreactivity in the human fundic mucosa is distributed among four well-defined peaks, two of which correspond to the elution positions of somatostatin 1-28 …
Number of citations: 73 www.sciencedirect.com
JP Esteve, N Vaysse, C Susini… - American Journal …, 1983 - journals.physiology.org
The action of natural and synthetic somatostatin-(1--28), [Nle8]somatostatin-(1--28), somatostatin-(15--28), and somatostatin-(1--14) was examined in dispersed acini from guinea pig …
Number of citations: 68 journals.physiology.org
JN Larsen - Acta Ophthalmologica Scandinavica. Supplement, 1995 - europepmc.org
… In addition, the fragment somatostatin 1-28(1-12) was detected in rat and monkey retinae. In the rat somatostatin and prosomatostatin were demonstrated in subpopulations of amacrine …
Number of citations: 18 europepmc.org
M Niedermühlbichler, CJ Wiedermann - Regulatory peptides, 1992 - Elsevier
… Somatostatin 1-14, somatostatin 1-28 and octreotide inhibited … Somatostatin 1-28, which is the major form found in … of somatostatin 1-14, somatostatin 1-28 was significantly more active (…
Number of citations: 54 www.sciencedirect.com
JNB Larsen, M Bersani, J Olcese, JJ Holst… - Visual …, 1990 - cambridge.org
… Somatostatin 1-28 (SS 1-28), somatostatin 1-14 (SS 1-14), and the fragment 1-12 of somatostatin 1-28 are all fragments of the C-terminal part of a larger precursor molecule called pro…
Number of citations: 36 www.cambridge.org
JJ Holst, S Aggestrup, FB Loud… - The Journal of Clinical …, 1983 - academic.oup.com
… The dominating peak eluted close to the position of marker somatostatin 1-14 and another well defined component at the position of somatostatin 1-28 (25). In addition, we found a …
Number of citations: 19 academic.oup.com
L Hilsted, JJ Holst - Regulatory peptides, 1982 - Elsevier
… Somatostatin 1-28 was extracted less efficiently by both methods from buffer as well as plasma (Table II). Recovery experiments were performed by adding synthetic cyclic somatostatin …
Number of citations: 95 www.sciencedirect.com
E Maubert, A Slama, P Ciofi, C Viollet, G Tramu… - Neuroscience, 1994 - Elsevier
… Competition experiments performed at embryonic day 14.5 demonstrated that somatostatin 1–14 , somatostatin 1–28 , and Octreotide displaced specific binding with nanomolar …
Number of citations: 45 www.sciencedirect.com

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。